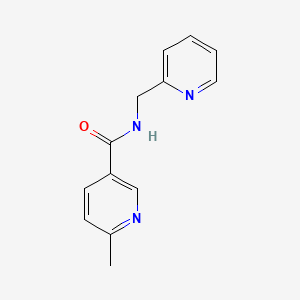![molecular formula C14H14ClFN2O B7537662 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide, also known as ML239, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-aryl benzamides and has been shown to exhibit potent antitumor activity.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell survival and proliferation. By inhibiting Hsp90, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide disrupts these critical cellular processes, leading to cancer cell death.
Biochemical and physiological effects:
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor angiogenesis (the formation of new blood vessels to support tumor growth). Additionally, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is its relatively complex synthesis, which may limit its scalability for large-scale production. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
Direcciones Futuras
There are several potential future directions for the study of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide. One area of interest is the development of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide-based combination therapies, which could enhance its antitumor activity and overcome potential drug resistance mechanisms. Additionally, further studies are needed to explore the potential of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide in other disease areas, such as neurodegenerative disorders and infectious diseases. Finally, the optimization of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide's pharmacokinetic properties and the development of more efficient synthesis methods could improve its potential as a clinical candidate.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide involves a multistep process that starts with the reaction of 4-fluoro-2-nitrobenzamide with sodium hydride in dimethylformamide (DMF) to form the corresponding anion. This anion is then reacted with 2-chloro-N-(1,5-dimethylpyrrol-2-yl)acetamide in the presence of palladium catalyst to form the desired product, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung, breast, colon, and pancreatic cancers. Additionally, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been found to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propiedades
IUPAC Name |
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-9-3-5-11(18(9)2)8-17-14(19)12-6-4-10(16)7-13(12)15/h3-7H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQODDABVMKVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)